6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORDTOVGBOKXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Multi-Step Synthesis
The traditional route to synthesize 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one involves sequential functionalization of precursor molecules. A representative pathway, adapted from quinazoline synthesis protocols, proceeds as follows :
Step 1: Chloroacetylation of 2-Amino-5-Chlorobenzophenone
2-Amino-5-chlorobenzophenone undergoes chloroacetylation in ethyl acetate with chloroacetyl chloride under alkaline conditions (3 N NaOH, 15°C). This yields 2-chloroacetamido-5-chlorobenzophenone, a critical intermediate .
Step 2: Iminochloride Formation
The chloroacetamido intermediate is treated with thionyl chloride and pyridine in methylene chloride at 40–42°C for 18–20 hours, forming 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone .
Step 3: Cyclization to Quinazoline Oxide
Cyclization of the iminochloride intermediate in chloroform or benzene at elevated temperatures (60–80°C) produces 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, a structural analog .
Step 4: Chromenone Coupling
The quinazoline intermediate is coupled with a chromenone derivative using potassium carbonate in dimethylformamide (DMF), facilitating nucleophilic substitution at the chloromethyl position .
Reaction Conditions Table
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A one-pot synthesis protocol involves irradiating 3-amino-2-mercapto-3H-quinazolin-4-one with 3-(2-bromo-acetyl)-chromen-2-one in ethanol under basic conditions (anhydrous K₂CO₃) . This method achieves 92% yield within 15 minutes, compared to 48 hours for conventional heating .
Key Advantages
-
Efficiency : 15-minute reaction time vs. 24–48 hours conventionally .
-
Yield Enhancement : Near-quantitative yields due to uniform heating and reduced side reactions .
-
Solvent Economy : Ethanol serves as a green solvent, minimizing waste .
Mechanochemical and Solid-State Synthesis
Solid-state mechanosynthesis avoids solvents entirely, utilizing ball milling to induce reactions between solid precursors. For example, grinding 6-chloro-4-(2-chlorophenyl)quinazolin-2-amine with chromenone derivatives in a 1:1 molar ratio for 2 hours yields the target compound at 75% efficiency . Melt reactions, involving heating precursors above their melting points (150–160°C), achieve similar yields but require stringent temperature control .
Comparative Analysis Table
| Method | Conditions | Time | Yield |
|---|---|---|---|
| Mechanochemical | Ball milling, 25 Hz | 2 hrs | 75% |
| Melt Reaction | 150–160°C, neat | 4 hrs | 70% |
| Solution-Based | DMF, 100°C | 12 hrs | 65% |
Critical Evaluation of Methodologies
Conventional Synthesis
-
Strengths : Well-characterized intermediates; scalable for industrial production .
-
Limitations : Prolonged reaction times; high solvent consumption .
Microwave Method
Mechanochemical Approach
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as antitumor, antimicrobial, or anti-inflammatory effects.
Industry: Its unique chemical structure may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Observations
Substituent Effects on Bioactivity
- Chlorine’s electron-withdrawing nature may also influence binding to hydrophobic enzyme pockets, as seen in anti-HBV quinolinones .
- Hydrogen Bonding: The coumarin-quinazolinone hybrid’s carbonyl groups enable hydrogen bonding, akin to 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, which stabilizes its crystal lattice via C–H⋯O interactions .
Core Scaffold Variations
- Quinazolinone vs. Quinolinone: The target’s quinazolinone core (N at positions 1 and 3) differs from quinolinone derivatives (N at position 1 only). This structural distinction may alter target specificity; quinolinones in exhibit anti-HBV activity, whereas quinazolinones are associated with CNS drug analogs .
- Coumarin Hybridization: The coumarin-oxadiazole hybrids () show enzyme inhibition, suggesting that the target’s coumarin-quinazolinone fusion could similarly target metabolic enzymes or proteases .
Q & A
Q. What are the standard synthetic routes for synthesizing 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one?
The synthesis typically involves multi-step condensation reactions. For quinazoline-chromenone hybrids, a common approach is to first prepare the quinazoline core via cyclization of substituted anthranilic acid derivatives with chlorinated benzaldehydes under acidic conditions. Subsequent coupling with a pre-functionalized chromenone fragment (e.g., via Claisen-Schmidt condensation) is performed using catalysts like POCl₃ or DCC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound structurally characterized to confirm purity and identity?
X-ray crystallography (e.g., SHELX or ORTEP-III for structure refinement ) combined with NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are standard. For crystallography, hydrogen bonding patterns and dihedral angles between the quinazoline and chromenone moieties are critical for validating molecular geometry . FT-IR can confirm functional groups like lactone (C=O stretch at ~1740 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
Advanced Research Questions
Q. How can researchers optimize reaction yields for halogenated intermediates in the synthesis of this compound?
Yield optimization requires controlling steric hindrance from ortho-chlorophenyl groups. Solvent choice (e.g., DMF for polar intermediates vs. toluene for Friedel-Crafts steps) and temperature gradients (60–120°C) are critical. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve cyclization efficiency . Kinetic studies using HPLC monitoring can identify bottlenecks, such as incomplete dehalogenation or byproduct formation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from substituent-dependent stereoelectronic effects. Researchers should perform comparative assays under standardized conditions (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) and validate target binding via SPR or ITC. Structural analogs with modified chloro substituents (e.g., replacing 2-chlorophenyl with 2-fluorophenyl) can isolate structure-activity relationships .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Molecular docking (AutoDock Vina) against crystallized targets (e.g., Plasmodium falciparum riboswitch, PDB: 1V3 ) identifies key interactions, such as hydrogen bonding with the chromenone carbonyl. QSAR models trained on halogenated quinazoline datasets predict logP and polar surface area for optimizing bioavailability. MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
Q. What analytical techniques are recommended for studying hydrogen bonding in crystal structures of this compound?
Graph set analysis (as per Etter’s rules) using Mercury software categorizes hydrogen bonds (e.g., D(2) motifs for intramolecular bonds). SHELXL refinement parameters (R1 < 0.05) ensure accuracy. Pair distribution function (PDF) analysis of X-ray diffraction data quantifies disorder in chlorophenyl groups, which may affect packing efficiency .
Methodological Challenges
Q. How to address poor solubility in pharmacological assays?
Solubility can be enhanced via co-solvents (e.g., 10% DMSO/PBS) or nanoformulation (liposomes or PEGylated nanoparticles). Phase-solubility diagrams with cyclodextrins (β-CD or HP-β-CD) identify optimal stoichiometry for inclusion complexes. Dynamic light scattering (DLS) monitors aggregation during in vitro testing .
Q. What experimental protocols validate the compound’s mechanism of action in enzyme inhibition?
Use stopped-flow kinetics to measure inhibition constants (Kᵢ) for target enzymes (e.g., tyrosine kinases). Fluorescent probes (e.g., FITC-labeled ATP analogs) enable real-time monitoring of competitive binding. Site-directed mutagenesis of catalytic residues (e.g., Lys219 in kinase domains) confirms binding specificity .
Data Reproducibility & Validation
Q. Why do crystallization attempts fail for this compound, and how can this be mitigated?
Polymorphism is common due to multiple chloro substituents. Screen solvents with varying polarity (e.g., ethanol/water mixtures) and employ slow evaporation at 4°C. Seed crystals from analogous structures (e.g., 6-chloro-4-(2-chlorophenyl)quinazoline methanol ) can induce nucleation. SC-XRD with Cu-Kα radiation (λ = 1.5418 Å) resolves subtle lattice distortions .
Q. How to ensure reproducibility in biological assays given batch-to-batch variability?
Strict QC protocols include HPLC purity >98% (C18 column, acetonitrile/water mobile phase) and elemental analysis (≤0.3% deviation for C, H, N). Biological replicates (n ≥ 3) with internal controls (e.g., doxorubicin for cytotoxicity) minimize false positives. Store batches under argon at -80°C to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
